4'-Chloro-3'-(trifluoromethoxy)acetophenone
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Overview
Description
4’-Chloro-3’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . It is a derivative of acetophenone, featuring a chloro group at the 4’ position and a trifluoromethoxy group at the 3’ position on the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group onto a chloro-substituted acetophenone precursor. One common method involves the reaction of 4-chloroacetophenone with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for 4’-Chloro-3’-(trifluoromethoxy)acetophenone are not well-documented in the public domain. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-(trifluoromethoxy)acetophenone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted acetophenones.
Oxidation: Formation of 4’-chloro-3’-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4’-chloro-3’-(trifluoromethoxy)phenylethanol.
Scientific Research Applications
4’-Chloro-3’-(trifluoromethoxy)acetophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biochemistry: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-(trifluoromethoxy)acetophenone depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4’-Chloroacetophenone: Lacks the trifluoromethoxy group, making it less lipophilic.
3’-(Trifluoromethoxy)acetophenone: Lacks the chloro group, which may affect its reactivity and binding properties.
4’-Chloro-3’-(trifluoromethyl)acetophenone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its chemical properties and biological activity
Uniqueness
4’-Chloro-3’-(trifluoromethoxy)acetophenone is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQWPOKMQSSQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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